molecular formula C8H15F3N2 B1460962 [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine CAS No. 1019382-28-5

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine

Cat. No.: B1460962
CAS No.: 1019382-28-5
M. Wt: 196.21 g/mol
InChI Key: SYOPGCUQZUNUSC-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine is a piperidine derivative featuring a trifluoroethyl group at the 1-position and a methanamine substituent at the 3-position of the piperidine ring. Its dihydrochloride salt form (CAS: N/A) has a molecular weight of 269.14 g/mol and an IUPAC name of This compound dihydrochloride . The compound is stored at room temperature as a powder, though safety data remain unavailable . The trifluoroethyl group enhances metabolic stability and lipophilicity, while the piperidine scaffold is common in central nervous system (CNS)-targeting drugs due to its ability to cross the blood-brain barrier.

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2/c9-8(10,11)6-13-3-1-2-7(4-12)5-13/h7H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOPGCUQZUNUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine generally involves:

This approach is supported by patent literature describing the preparation of related trifluoroethyl-substituted amines and amides, which serve as intermediates in the synthesis of the target compound.

Specific Method from Patent EP2621894B1

A key preparative method involves:

  • Step A: Coupling a compound of formula 2 with a compound of formula 3 using a coupling reagent in the presence of a base to form an intermediate (formula 4).
  • Step B: Hydrogenolysis of the intermediate under hydrogen and a catalyst to yield the target compound.
  • Step C (optional): Conversion to acid salt forms using acids such as HCl or trifluoroacetic acid for improved stability or handling.

This method highlights the utility of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate as a key intermediate.

Alkylation and Reduction Approach

Another documented approach includes:

  • Alkylation of piperidine with 2,2,2-trifluoroethylamine under basic conditions (e.g., sodium hydride or potassium carbonate) to form the N-trifluoroethyl piperidine derivative.
  • Introduction of the methanamine group at the 3-position via functional group transformations.
  • Purification by distillation or chromatography to isolate the pure compound.

This route is typical in laboratory and industrial settings, emphasizing controlled reaction temperatures and base choice to optimize yield and purity.

Industrial Production and Scale-Up Considerations

  • Continuous flow synthesis is employed industrially to maintain consistent reaction conditions and product quality.
  • Automated reactors allow precise control of temperature, pressure, and reagent addition.
  • Hydrogenation steps are often conducted at atmospheric pressure with hydrogen balloons or under mild pressure using hydrogenation catalysts.
  • Purification involves distillation or chromatographic techniques to remove impurities such as dimers or unreacted starting materials.

Related Intermediate Preparation: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide

This intermediate is significant in the synthetic pathway toward the target compound:

  • Prepared by reacting N-phthalyl protected glycine with trifluoroethylamine to form an amide.
  • Deprotection using hydrated fibril yields the crude product.
  • Salt formation with acids and subsequent base treatment affords the pure amine.
  • This method avoids hazardous hydrogen gas and uses mild reaction conditions suitable for industrial scale.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes
Coupling reaction to form intermediate Compound 2 + Compound 3 + coupling reagent + base Forms carbamate intermediate (Formula 4)
Hydrogenolysis Hydrogen gas + catalyst (e.g., Pd/C) Converts intermediate to target amine
Salt formation (optional) Acid (HCl, CF3CO2H, etc.) Improves stability and handling
N-alkylation Piperidine + 2,2,2-trifluoroethylamine + base Sodium hydride or K2CO3; controlled heating
Deprotection of protected intermediates Hydrated fibril or mild acid/base Avoids explosive hydrogen; mild and scalable
Purification Distillation, chromatography Removes impurities such as dimers and unreacted materials

Research Findings and Notes

  • The hydrogenation step can be conducted at atmospheric pressure using a hydrogen balloon, which simplifies the process and enhances safety.
  • The choice of base and coupling reagent critically affects the yield and purity of the intermediate and final product.
  • Industrial methods favor mild conditions and avoidance of hazardous reagents to improve safety and scalability.
  • The presence of trifluoromethyl groups enhances the chemical stability and lipophilicity of the compound, making it valuable in drug design.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products:

    Oxidation: Formation of corresponding oxidized products such as ketones or carboxylic acids.

    Reduction: Formation of reduced products such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Overview

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine is an organic compound characterized by a piperidine ring substituted with a trifluoroethyl group and a methanamine moiety. This compound has garnered attention in various fields, particularly in chemistry, biology, and industry due to its unique structural properties and potential applications.

Chemistry

  • Catalysis:
    • The compound can serve as a ligand in catalytic reactions, improving the efficiency and selectivity of transformations.
    • It is utilized in synthesizing more complex molecules due to its ability to undergo various chemical reactions such as oxidation and reduction.
  • Materials Science:
    • It can be incorporated into polymers to enhance stability and reactivity. The trifluoroethyl group provides unique properties that can be exploited in material design.

Biology and Medicine

  • Drug Development:
    • The compound's structure makes it a candidate for drug discovery, particularly for developing therapeutics targeting specific biological pathways.
    • Its interaction with enzymes and receptors has been studied to understand its potential as a pharmaceutical agent.
  • Biological Probes:
    • It is used as a probe in biochemical assays to study enzyme activity or receptor binding. The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration.
  • Mechanism of Action:
    • The mechanism involves interactions with specific molecular targets, enhancing binding affinity and selectivity towards enzymes or receptors. This can lead to modulation of biological pathways.

Industrial Applications

  • Chemical Manufacturing:
    • The compound serves as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
    • Its unique properties make it suitable for producing specialty chemicals used in various industrial applications.
  • Agriculture:
    • Potential applications include the development of agrochemicals for crop protection and enhancement.

Case Studies

  • Enzyme Interaction Studies:
    • Research indicates that compounds with trifluoroethyl groups exhibit enhanced metabolic stability and improved pharmacokinetic properties. These modifications positively affect drug absorption and distribution.
  • Receptor Modulation Research:
    • Studies involving piperidine derivatives have shown that modifications can significantly alter receptor activity. For instance, this compound has demonstrated potential in modulating GABA_A receptors.

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Positional Isomers: Piperidin-4-yl vs. Piperidin-3-yl Derivatives

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine (CAS: 335653-61-7) is a positional isomer with the trifluoroethyl group at the 4-position of the piperidine ring. Its molecular formula is C₈H₁₅F₃N₂ (molar mass: 196.21 g/mol ), and it has a predicted density of 1.113 g/cm³ and pKa of 10.13 . Compared to the 3-yl analog, the altered substituent position may influence receptor binding kinetics due to conformational differences in the piperidine ring.

Ring Size Variation: Pyrrolidine vs. Piperidine

[2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine (CAS: 1638760-31-2) replaces the piperidine ring with a five-membered pyrrolidine ring . Pyrrolidine derivatives are less common in CNS drugs but may offer improved solubility.

Aromatic Substitutions: Chlorophenyl vs. Trifluoroethyl

[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine (CAS: 1334148-05-8) incorporates a 3-chlorophenyl group and a methyl substituent on the piperidine ring. Its molecular formula is C₁₃H₁₉ClN₂ (molecular weight: 238.76 g/mol) . The chlorophenyl group introduces aromatic π-π interactions, which could enhance binding to receptors like sigma (σ) or dopamine receptors.

Piperazine-Based Analogs

2-[4-(3-Chlorophenyl)piperazin-1-yl]ethanamine (CAS: N/A) and 2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methanamine (CAS: N/A) feature piperazine rings instead of piperidine . Piperazine’s two nitrogen atoms increase basicity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability. Fluorine substitution (vs. chlorine) offers a balance between lipophilicity and electronic effects.

Sigma Receptor Ligands

N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29) and its ethyl analog (Compound 30) from show high affinity for σ1 and σ2 receptors (Ki values: σ1 = 3.2–5.4 nM, σ2 = 16–24 nM) .

Research Findings and Implications

  • Trifluoroethyl Group : Enhances metabolic stability and lipophilicity, critical for CNS penetration .
  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers conformational flexibility for receptor binding, while pyrrolidine’s smaller size may limit steric hindrance .
  • Sigma Receptor Targeting : Structural analogs (e.g., ) demonstrate that trifluoroalkyl-piperidine hybrids are promising σ-receptor ligands, though direct evidence for the target compound is lacking.

Biological Activity

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine is a compound of interest due to its potential biological activities and interactions with various molecular targets. The presence of the trifluoroethyl group enhances the compound's lipophilicity, which may facilitate its ability to cross biological membranes and interact with cellular components. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluoroethyl moiety can increase binding affinity and selectivity towards these targets, which may lead to modulation of various biological pathways. The methanamine group is capable of forming hydrogen bonds and electrostatic interactions, further influencing the compound's activity .

1. Enzyme Interaction

Studies indicate that compounds with a trifluoroethyl group often demonstrate enhanced metabolic stability and altered pharmacokinetic properties. This modification can affect drug absorption, distribution, and interaction with biological targets . For instance, the introduction of trifluoromethyl groups in drug design has been linked to improved potency against various enzymes.

2. Receptor Modulation

The compound's potential to modulate receptors such as GABA_A has been highlighted in research involving piperidine derivatives. These modifications can lead to significant changes in receptor activity and selectivity . The structure-activity relationship studies suggest that alterations in the piperidine ring can enhance the efficacy of receptor modulation.

Structure-Activity Relationships (SAR)

Research has shown that the biological activity of piperidine derivatives can be significantly influenced by modifications at the nitrogen atom or other positions in the ring structure. For example, substituting different alkyl groups on the nitrogen atom can lead to variations in potency and selectivity against specific targets .

Modification Effect on Activity
N,N-Dipropyl substitutionIncreased interaction with GABA_A receptors
Trifluoroethyl groupEnhanced lipophilicity and metabolic stability
Amide vs. urea derivativesVariations in cellular potency

Case Studies

  • Anticancer Activity : In a study examining various piperidine analogs, compounds similar to this compound showed promising anticancer effects against several cell lines, including triple-negative breast cancer and colon cancer. These compounds exhibited potent enzyme inhibition profiles that correlated with their structural modifications .
  • Neuropharmacology : Research into GABA_A receptor modulation by piperidine derivatives revealed that certain substitutions could enhance anxiolytic effects significantly. Compounds with a trifluoroethyl group demonstrated improved receptor binding compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine, and how can purity be optimized?

  • Methodology : The trifluoroethyl group can be introduced via nucleophilic substitution or reductive amination. For example, reacting piperidin-3-ylmethanamine with 2,2,2-trifluoroethyl triflate in the presence of a base like triethylamine under anhydrous conditions . Purification often involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization. Purity ≥95% is achievable via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

  • Methodology : Fluorine’s high electronegativity reduces basicity of the adjacent amine, enhancing membrane permeability. LogP can be measured experimentally via shake-flask methods or predicted using software like MarvinSuite. The trifluoroethyl group also increases metabolic stability by resisting oxidative degradation, as shown in cytochrome P450 inhibition assays .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.5–3.0 ppm) and trifluoroethyl CF₃ signals (δ 3.5–4.5 ppm, quartet) .
  • HRMS : Exact mass (calculated for C₈H₁₄F₃N₂: 206.1267) confirms molecular integrity .
  • IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-F (~1150 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Replace the trifluoroethyl group with other electron-withdrawing groups (e.g., pentafluoroethyl) to assess fluorine’s stereoelectronic effects .
  • Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with targets like GPCRs or kinases. The trifluoroethyl group may stabilize ligand-receptor complexes via hydrophobic interactions .
  • In Vitro Assays : Measure IC₅₀ values in target-specific assays (e.g., enzyme inhibition) and correlate with computational data .

Q. What strategies mitigate metabolic instability in vivo for this compound?

  • Methodology :

  • Isotope Labeling : Incorporate deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the primary amine with a cleavable group (e.g., carbamate) to improve oral bioavailability, followed by enzymatic activation in target tissues .
  • Metabolite Identification : Use LC-MS/MS to profile hepatic microsomal metabolites and identify degradation pathways .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology :

  • Chiral HPLC : Utilize columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers. Monitor elution times and collect fractions for biological testing .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during key steps like reductive amination to favor a single enantiomer .

Data Contradictions & Resolution

Q. Conflicting reports exist about the amine’s pKa. How can this be resolved experimentally?

  • Methodology :

  • Potentiometric Titration : Dissolve the compound in 0.1 M KCl and titrate with HCl/NaOH while monitoring pH. Compare results with computational predictions (e.g., ACD/pKa DB) .
  • ¹H NMR pH Titration : Observe chemical shifts of NH₂ protons across pH 2–12 to estimate ionization states .

Q. Discrepancies in reported solubility: How to standardize measurements?

  • Methodology :

  • Shake-Flask Method : Saturate aqueous buffers (pH 1–7.4) with the compound, filter, and quantify via UV-Vis at λmax .
  • Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to measure heat of fusion and calculate solubility parameters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine
Reactant of Route 2
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[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.